![molecular formula C13H12ClNO3 B2997798 2-[(2-氯-3-氧代环己-1-烯-1-基)氨基]苯甲酸 CAS No. 937604-82-5](/img/structure/B2997798.png)

2-[(2-氯-3-氧代环己-1-烯-1-基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

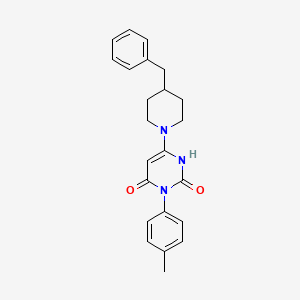

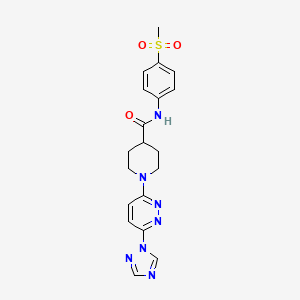

The compound “2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid” is a complex organic molecule with the molecular formula C13H12ClNO3 . It contains a total of 31 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclohexene ring with a ketone and a chlorine atom attached, as well as a benzene ring with an amino group and a carboxylic acid group attached . The molecule has a total of 31 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .科学研究应用

新型荧光探针的开发

2-[6-(4′-羟基)苯氧基-3H-氧杂蒽-3-酮-9-基]苯甲酸 (HPF) 和 2-[6-(4′-氨基)苯氧基-3H-氧杂蒽-3-酮-9-基]苯甲酸 (APF) 被开发为荧光探针,以选择性地检测高反应性氧物质 (hROS)。这些与所讨论化学结构相关的化合物为研究 hROS 在各种生物和化学应用中的作用提供了工具,证明了它们在检测和区分活细胞中活性氧物质中的效用 (Setsukinai 等人,2003)。

晶体学和氢键

对 2-氨基-5-氯吡啶-苯甲酸等化合物进行的研究揭示了氢键和分子结构的复杂细节,提供了对环状 R2 2(8) 氢键基序形成的见解。这项研究强调了分子相互作用在新型材料和药物化合物开发中的重要性 (Hemamalini & Fun,2010)。

多态性和共晶形成

对 2-((2,6-二氯苯基)氨基)苯甲酸衍生物的多态性和共晶盐形成的研究,例如潜在的非甾体类抗炎药 2-DCABA,通过探索结构修饰对药物性质的影响,为药物科学做出了贡献 (周进等人,2022)。

环境化学和水净化

在环境化学中,苯甲酸衍生物因其在氯苯甲酸的光分解中的作用而受到研究,突出了环境修复和水净化技术的潜力。这项研究为理解有机污染物的降解途径提供了基础 (Crosby & Leitis,1969)。

生物合成和生物活性

利用苯甲酸衍生物进行 3-氨基苯甲酸等化合物的生物合成和微生物生产,证明了工程微生物系统以生产有价值的化学化合物的潜力。这种方法提供了对代谢工程和重要构建模块的可持续生产的见解 (张 & 斯蒂芬诺普洛斯,2016)。

作用机制

Target of Action

The primary target of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is an enzyme present in plants and plays a crucial role in the catabolism of tyrosine, a type of amino acid .

Mode of Action

This compound belongs to the triketone class of herbicides . Its mode of action is the inhibition of HPPD . By inhibiting HPPD, it prevents the breakdown of tyrosine, thereby disrupting the normal metabolic processes in plants .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolism pathway . This disruption can lead to a deficiency in the molecules that plants need for their growth and development, which are normally produced from the components of tyrosine .

Result of Action

The result of the action of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is the bleaching of plants . This is due to the disruption of the tyrosine catabolism pathway, which leads to a deficiency in the molecules necessary for plant growth and development .

属性

IUPAC Name |

2-[(2-chloro-3-oxocyclohexen-1-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBETOJGFRLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)

![6-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2997731.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)